molecular formula C5H11N3S B1621222 N-(2-methylprop-2-enyl)hydrazinecarbothioamide CAS No. 39215-63-9

N-(2-methylprop-2-enyl)hydrazinecarbothioamide

Cat. No. B1621222
CAS RN: 39215-63-9
M. Wt: 145.23 g/mol
InChI Key: BGRDCVGTRATYHQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-(2-methylprop-2-enyl)hydrazinecarbothioamide is C5H11N3S, and its molecular weight is 145.23 .


Physical And Chemical Properties Analysis

N-(2-methylprop-2-enyl)hydrazinecarbothioamide is a white or pale yellowish, crystalline powder with a melting point of 192-193°C.

Scientific Research Applications

Proteomics Research

“N-(2-methylprop-2-enyl)hydrazinecarbothioamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Antioxidant Activity

Compounds from the hydrazinecarbothioamide class, which includes “N-(2-methylprop-2-enyl)hydrazinecarbothioamide”, have been studied for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Synthesis of New Compounds

“N-(2-methylprop-2-enyl)hydrazinecarbothioamide” can be used as a starting material in the synthesis of new compounds . For example, it can react with 2,4-difluorophenyl isothiocyanate to produce new hydrazinecarbothioamides .

Production of 1,2,4-Triazole Derivatives

This compound can be used in the production of 1,2,4-triazole derivatives . 1,2,4-Triazoles are a class of compounds that have been studied for various biological activities, including antibacterial, antifungal, and anticancer activities.

Alkylation Reactions

“N-(2-methylprop-2-enyl)hydrazinecarbothioamide” can participate in alkylation reactions to produce S-alkylated derivatives . Alkylation is a process in which an alkyl group is transferred from one molecule to another. The resulting S-alkylated derivatives could have different properties and potential applications.

Drug Development

While not directly related to “N-(2-methylprop-2-enyl)hydrazinecarbothioamide”, compounds with similar structures have been used in drug development . For example, pyridyl thiosemicarbazide, which shares some structural similarities with “N-(2-methylprop-2-enyl)hydrazinecarbothioamide”, has been studied for its potential medicinal properties.

Safety and Hazards

For safety measures, it is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

properties

IUPAC Name

1-amino-3-(2-methylprop-2-enyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3S/c1-4(2)3-7-5(9)8-6/h1,3,6H2,2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRDCVGTRATYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368384
Record name N-(2-Methylprop-2-en-1-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylprop-2-enyl)hydrazinecarbothioamide

CAS RN

39215-63-9
Record name N-(2-Methylprop-2-en-1-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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